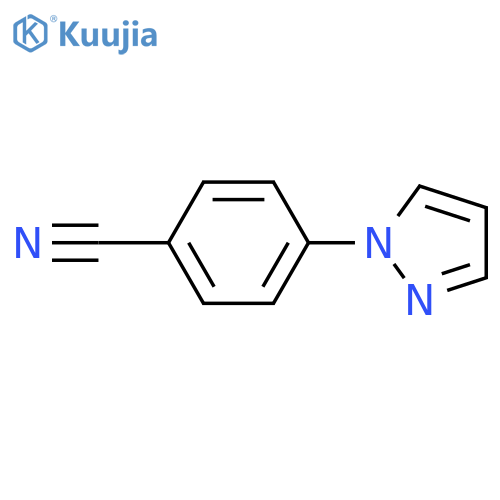Cas no 25699-83-6 (4-(1H-Pyrazol-1-yl)benzonitrile)

25699-83-6 structure
商品名:4-(1H-Pyrazol-1-yl)benzonitrile
4-(1H-Pyrazol-1-yl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(1H-Pyrazol-1-yl)benzonitrile
- 4-PYRAZOL-1-YL-BENZONITRILE
- 4-(1H-Pyrazol-1-yl)
- Benzonitrile, 4-(1H-pyrazol-1-yl)-
- Benzonitrile, p-pyrazol-1-yl-
- 4-(1-Pyrazolyl)benzonitrile
- 4-(1H-Pyrazol-3-yl)benzonitrile
- 3-(4-Cyanophenyl)pyrazole
- 1-(4-cyanophenyl)-1-(4-methoxyphenyl)ethene
- 1-(4-cyanophenyl)-1-(4-methoxyphenyl)ethylene
- 1-(4-cyanophenyl)-1H-pyrazole
- 1-(4-cyanophenyl)pyrazole
- 4-(1H-pyrazol-1-yl)-benzonitrile
- 4-(pyrazol-1-yl)benzonitrile
- AGN-PC-006RJG
- Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-
- CTK2I7089
- (-)-Paclitaxel
- SLPWCEHHSRUSKN-UHFFFAOYSA-N
- 4-(1H-Pyrazole-1-yl)benzonitrile
- RP23157
- AK108365
- AB0003690
- Z4504
- MFCD09033533
- DS-2590
- SY025638
- CS-0019014
- 25699-83-6
- SB36226
- AKOS000222226
- SCHEMBL44890
- AC-31813
- AS-5676
- P2450
- 4-pyrazol-1-ylbenzonitrile
-
- MDL: MFCD09033533
- インチ: 1S/C10H7N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H
- InChIKey: SLPWCEHHSRUSKN-UHFFFAOYSA-N
- ほほえんだ: N1(C([H])=C([H])C([H])=N1)C1C([H])=C([H])C(C#N)=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 169.06411
- どういたいしつりょう: 169.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6
- 疎水性パラメータ計算基準値(XlogP): 1.9
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 87.0 to 91.0 deg-C
- ふってん: 421.9°C at 760 mmHg
- フラッシュポイント: 105.9±21.5 °C
- 屈折率: 1.623
- ようかいど: 極微溶性(0.49 g/l)(25ºC)、
- PSA: 52.47
- LogP: 1.94838
- ようかいせい: 未確定
4-(1H-Pyrazol-1-yl)benzonitrile セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:UN3439
- セキュリティの説明: H303+H313+H333
-
危険物標識:

- 包装カテゴリ:III
- 危険レベル:6.1
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 危険レベル:6.1
- 包装グループ:III
4-(1H-Pyrazol-1-yl)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D641461-100g |
4-PYRAZOL-1-YL-BENZONITRILE |
25699-83-6 | 97% | 100g |
$1200 | 2024-06-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068638-1g |
4-(1H-Pyrazol-1-yl)benzonitrile |
25699-83-6 | 98% | 1g |
¥50 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068638-25g |
4-(1H-Pyrazol-1-yl)benzonitrile |
25699-83-6 | 98% | 25g |
¥1123 | 2023-04-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36620-100g |
4-(1H-Pyrazol-1-yl)benzonitrile |
25699-83-6 | 100g |
¥2466.0 | 2021-09-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192348-10g |
4-(1H-Pyrazol-1-yl)benzonitrile |
25699-83-6 | 97% | 10g |
¥360.90 | 2023-09-02 | |
| TRC | H955375-250mg |
4-(1H-Pyrazol-1-yl)benzonitrile |
25699-83-6 | 250mg |
$ 50.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT902-20g |
4-(1H-Pyrazol-1-yl)benzonitrile |
25699-83-6 | 97% | 20g |
740.0CNY | 2021-07-10 | |
| TRC | H955375-500mg |
4-(1H-Pyrazol-1-yl)benzonitrile |
25699-83-6 | 500mg |
$ 65.00 | 2022-06-04 | ||
| Chemenu | CM160124-10g |
4-(1H-Pyrazol-3-yl)benzonitrile |
25699-83-6 | 95+% | 10g |
$64 | 2021-08-05 | |
| Alichem | A049000274-25g |
4-(1H-pyrazol-1-yl)benzonitrile |
25699-83-6 | 97% | 25g |
$247.17 | 2023-09-02 |
4-(1H-Pyrazol-1-yl)benzonitrile 関連文献
-
Subin Yoon,Sungbin Lee,Seung Hyun Nam,Hyejeong Lee,Yunmi Lee Org. Biomol. Chem. 2022 20 8313
-
Debkumar Nandi,Samarjeet Siwal,Kaushik Mallick New J. Chem. 2017 41 3082
25699-83-6 (4-(1H-Pyrazol-1-yl)benzonitrile) 関連製品
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:25699-83-6)4-(1H-Pyrazol-1-yl)benzonitrile

清らかである:99%
はかる:100g
価格 ($):202.0